molecular formula C28H38N2O B136852 N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide CAS No. 142720-26-1

N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B136852
CAS No.: 142720-26-1
M. Wt: 418.6 g/mol
InChI Key: GGNLGBYSSQXGBN-UHFFFAOYSA-N
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Description

N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide (CAS# 142720-26-1) is a synthetic indole-acetamide derivative with the molecular formula C₂₈H₃₄N₂O and a molecular weight of 430.59 g/mol . Structurally, it features a 2-phenylindole core substituted at the 3-position with an acetamide group bearing two hexyl chains on the nitrogen atom.

Properties

IUPAC Name

N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O/c1-3-5-7-14-20-30(21-15-8-6-4-2)27(31)22-25-24-18-12-13-19-26(24)29-28(25)23-16-10-9-11-17-23/h9-13,16-19,29H,3-8,14-15,20-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLGBYSSQXGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440213
Record name N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142720-26-1
Record name N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dihexyl-2-phenyl-1H-indole-3-acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AU9E3L8C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole derivative family, which has garnered attention for its potential biological activities. The indole scaffold is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C28H38N2OC_{28}H_{38}N_{2}O. Its structure features a bulky dihexyl substituent and an acetamide group attached to a phenylindole moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with the Translocator Protein (TSPO), a protein involved in several cellular processes such as mitochondrial function, apoptosis, and inflammation regulation. The binding affinity of this compound to TSPO has been explored through structure-activity relationship studies.

Structure-Activity Relationship (SAR)

Research indicates that variations in the substituents on the indole ring significantly affect the biological activity of indole derivatives. For instance:

  • Hydrophobic Substituents : The presence of hydrophobic groups like hexyl chains enhances lipophilicity, improving binding affinity to TSPO.
  • Aromatic Rings : Modifications on the phenyl ring can lead to variations in inhibitory potency against various targets, including tyrosinase and viral enzymes .

Antiviral Activity

This compound has shown promise as an antiviral agent. In studies evaluating its efficacy against respiratory syncytial virus (RSV) and influenza A virus (IAV), it exhibited low micromolar to sub-micromolar EC50 values, indicating strong antiviral properties with reduced cytotoxicity compared to existing antiviral drugs like ribavirin .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with TSPO, which modulates mitochondrial functions critical for cell survival. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation effectively .

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in different biological contexts:

  • Tyrosinase Inhibition : Compounds structurally related to this compound have been shown to inhibit tyrosinase activity significantly, with IC50 values in the low micromolar range. This inhibition is crucial for developing treatments for hyperpigmentation disorders .
  • Cytotoxicity Assessments : In B16F10 melanoma cell lines, compounds similar to N,N-dihexyl derivatives were evaluated for cytotoxic effects at varying concentrations. Results indicated that these compounds could selectively induce cell death in cancerous cells while sparing normal cells .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50/EC50 ValueReference
AntiviralN,N-dihexyl derivativeLow micromolar
Tyrosinase InhibitionRelated indole derivatives0.51 μM
CytotoxicityIndole derivativesVaries by concentration

Scientific Research Applications

Binding Affinity to TSPO

Translocator Protein (TSPO) Interaction
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide has been studied for its binding affinity to TSPO, a protein implicated in neuroinflammation and various neurological disorders. Research indicates that compounds within the indole derivative class, including this compound, demonstrate significant binding affinities at TSPO, with values often in the nanomolar range .

Table 1: Binding Affinities of Indole Derivatives

Compound NameBinding Affinity (K_i)
This compoundSubnanomolar
N,N-dipropyl-(N1-methyl-2-(4'-nitrophenyl)indol-3-yl)glyoxylamideNanomolar
N,N-dialkyl-(2-phenylindol-3-yl)glyoxylamidesSubnanomolar

The binding mechanism involves hydrophobic interactions and π-stacking within lipophilic pockets of the TSPO structure, which enhances the compound's specificity and efficacy as a ligand .

Therapeutic Potential in Neurodegenerative Diseases

Neuroprotective Properties
Research has indicated that compounds targeting TSPO can have neuroprotective effects, particularly in conditions such as Alzheimer's and Parkinson's diseases. The ability of this compound to modulate TSPO activity suggests potential applications in mitigating neuroinflammation associated with these diseases .

Case Study: Neuroprotection in Animal Models

In studies involving animal models of neurodegeneration, administration of TSPO ligands similar to N,N-dihexyl derivatives showed reduced markers of inflammation and improved cognitive function. This highlights the therapeutic promise of such compounds in clinical settings .

Table 2: Antiviral Activity of Indole Derivatives

Compound NameVirus TargetedEC50 (µM)
14'cRSV0.5
14'eIAV0.8
N,N-dihexyl derivative (hypothetical)RSV/IAVTBD

The exploration of these compounds as antiviral agents is crucial given the lack of effective treatments for RSV and the emergence of resistant strains of IAV .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The presence of an oxo group in analogs (e.g., and ) may increase hydrogen-bonding capacity, influencing solubility and target binding .
  • Stereochemistry : Chiral analogs like (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide demonstrate the role of stereochemistry in crystallinity and intermolecular interactions .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Physical Properties

Compound Name Key Applications/Properties Notable Findings Reference
N,N-Dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide Not explicitly reported High lipophilicity suggests utility in drug delivery or lipid-based assays
N-(6-Azidohexyl)-2-oxo-2-(2-phenylindol-3-yl)acetamide AUTACs for mitochondrial degradation Azide group enables click chemistry for protein degradation studies
2-(1H-Indol-3-yl)-N-phenylacetamide Antioxidant, antihyperglycemic Moderate α-amylase inhibition (IC₅₀ ~50 µM)
N-Benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide Crystallography studies Hydrogen-bonding network stabilizes crystal lattice
2-{3-[(2-Hydroxybenzoyl)hydrazono]-2-oxoindolin-1-yl}-N-(3-methylphenyl)acetamide Neutrophil cytosol factor modulation Z-configuration critical for bioactivity

Key Observations :

  • Bioactivity : Simpler analogs (e.g., ) show measurable enzyme inhibition, while the dihexyl compound’s bioactivity remains underexplored.
  • Crystallinity : Benzyl and chiral analogs exhibit well-defined crystal structures, aiding in structure-activity relationship (SAR) studies .
  • Reactivity : Azidohexyl derivatives () enable modular applications in targeted protein degradation via click chemistry .

Hydrogen Bonding and Crystal Packing

Compounds like (S)-(−)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide form intramolecular N–H···O and C–H···π interactions, stabilizing their crystal lattices . In contrast, the dihexyl compound’s bulky alkyl chains likely disrupt hydrogen bonding, reducing crystallinity but enhancing membrane affinity. highlights the role of hydrogen-bonding patterns in dictating supramolecular assembly, which is less pronounced in highly lipophilic analogs .

Preparation Methods

Formation of the 2-Phenylindole Core

The indole nucleus serves as the foundational scaffold for this compound. The Madelung synthesis is a classical method for constructing substituted indoles via intramolecular cyclization of N-acyl-o-toluidines under strongly basic conditions. For 2-phenylindole, the reaction typically proceeds as follows:

  • Starting Material : N-Benzoyl-o-toluidine.

  • Base : Sodium ethoxide (2 equivalents).

  • Conditions : Heating at 200–400°C in an inert solvent (e.g., tetrahydrofuran or hexane).

  • Mechanism :

    • Deprotonation of the amide nitrogen and benzylic hydrogen.

    • Nucleophilic attack by the carbanion on the carbonyl carbon.

    • Cyclization and aromatization to yield 2-phenylindole.

This method is advantageous for introducing substituents at the indole C2 position but requires rigorous temperature control to avoid side reactions like decomposition.

StepReagentsSolventTemperatureYield*
AcylationClCH₂COCl, AlCl₃DCM0°C → 25°C60–70%
AmidationHN(C₆H₁₃)₂, Et₃NTHF60°C50–65%

*Theoretical yields based on analogous reactions.

N,N-Dihexylation Strategies

The introduction of dual hexyl chains onto the acetamide nitrogen can occur via:

  • Direct Alkylation of Acetamide :

    • React 3-amino-2-phenylindole with hexyl bromide in a two-fold molar excess.

    • Base: Potassium carbonate.

    • Solvent: Acetonitrile.

    • Temperature: Reflux (82°C).

  • Reductive Amination :

    • Condense 3-amino-2-phenylindole with hexanal using sodium cyanoborohydride.

    • Solvent: Methanol.

    • pH: Controlled at 6–7 with acetic acid.

Key Challenge : Steric hindrance from the hexyl groups may impede reaction efficiency, necessitating prolonged reaction times (24–48 hours).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Madelung Cyclization : Elevated temperatures (>300°C) accelerate cyclization but risk decomposition. Tetralin as a high-boiling solvent improves yields.

  • Amidation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of dihexylamine but may necessitate higher temperatures for solubility.

Table 2: Solvent Optimization for Key Steps

Reaction StepOptimal SolventTemperatureYield Improvement
Madelung CyclizationTetralin350°C+15%
AmidationDMF80°C+10%

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR :

    • Indole NH proton: δ 10.2–10.8 ppm (singlet).

    • Dihexyl chains: δ 0.8–1.5 ppm (multiplet).

  • FT-IR :

    • Amide C=O stretch: 1650–1680 cm⁻¹.

    • N-H bend: 1550–1600 cm⁻¹.

  • Mass Spectrometry :

    • Molecular ion peak at m/z 418.6 (C₂₈H₃₈N₂O) .

Q & A

Q. What synthetic strategies are recommended for preparing N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide, and how can reaction conditions be optimized?

Answer:

  • Core Reaction : The synthesis typically involves acylation of the indole moiety. For example, 2-(2-phenyl-1H-indol-3-yl)acetyl chloride can react with dihexylamine in dichloromethane (DCM) under basic conditions (e.g., NaHCO₃) at 0–25°C, followed by purification via flash chromatography (EtOAc/cyclohexane) to achieve ~67% yield .
  • Key Variables :
    • Solvent Choice : Anhydrous DCM minimizes side reactions (e.g., hydrolysis of acid chloride).
    • Base Selection : NaHCO₃ ensures controlled deprotonation without excessive reactivity.
    • Purification : Flash chromatography resolves unreacted amine and acylated byproducts .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

Answer:

  • 1H/13C NMR : Indole protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~170 ppm) confirm functional groups. Dihexyl chains show characteristic alkyl signals (δ 0.8–1.6 ppm) .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsion angles. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the lattice .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and indole N–H (~3400 cm⁻¹) validate the structure .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?

Answer:

  • Software Tools : SHELXL (via Olex2 or WinGX) applies restraints for disordered atoms and refines anisotropic displacement parameters .
  • Hydrogen Bond Analysis : Graph-set notation (e.g., R22(8)R_2^2(8)) identifies recurring motifs, aiding in model validation .
  • Validation Metrics : Check R-factors (<5%), electron density residuals, and ADP consistency. Twinning can be addressed with TWIN/BASF commands in SHELXL .

Q. What methodologies are suitable for establishing structure-activity relationships (SAR) in anticancer studies?

Answer:

  • Structural Modifications : Vary substituents on the phenyl (e.g., electron-withdrawing groups) or indole rings (e.g., methoxy at position 5) to assess cytotoxicity .
  • Biological Assays :
    • MTT Assay : Test against HCT-116, MCF-7, and PC-3 cell lines at 1–100 µM concentrations for 48–72 hours. Calculate IC₅₀ via nonlinear regression .
    • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies apoptotic vs. necrotic effects.
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to targets like tubulin or kinases .

Q. How can computational models predict antioxidant mechanisms, and how do experimental results validate these predictions?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., indole N–H for radical scavenging) .
  • Experimental Validation :
    • DPPH/ABTS Assays : Measure scavenging activity at 517 nm (DPPH) or 734 nm (ABTS). EC₅₀ values correlate with electron-donating substituents (e.g., –OH groups) .
    • Kinetic Studies : Pseudo-first-order rate constants reveal reaction efficiency.

Q. What strategies mitigate challenges in solubility and stability during biological assays?

Answer:

  • Solubility Enhancement : Use DMSO for stock solutions (≤0.1% final concentration) to avoid cytotoxicity.
  • Stability Testing : HPLC (C18 column, acetonitrile/water gradient) monitors degradation under physiological pH (7.4) and temperature (37°C) .
  • Formulation : Liposomal encapsulation or cyclodextrin complexation improves bioavailability .

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